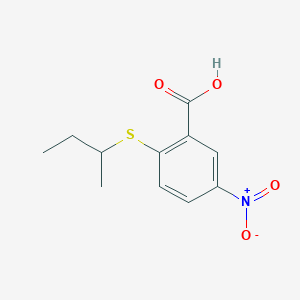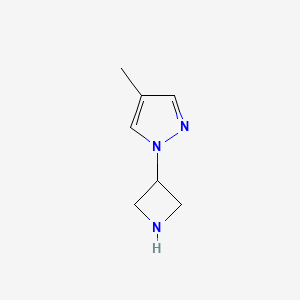
1-(azetidin-3-yl)-4-methyl-1H-pyrazole
Vue d'ensemble
Description
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole, also known as Pyrazole-3-azetidine, is a heterocyclic compound that has been studied extensively in the scientific community. Pyrazole-3-azetidine is an attractive molecule due to its potential applications in medicinal chemistry, organic synthesis, and material science. The compound has been the subject of numerous research studies, and its mechanism of action has been elucidated. In
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antidiabetic and Renoprotective Activities : A study by Abeed, Youssef, and Hegazy (2017) synthesized a series of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety. Some of these compounds exhibited remarkable anti-diabetic potency, and others showed significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017).
Antibacterial Evaluation : Chopde, Meshram, and Pagadala (2012) prepared azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antimicrobial activities against different microorganisms. Some compounds displayed promising antibacterial activities against certain bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives : Shailesh, Pankaj, and Patel (2012) synthesized azetidin-2-one derivatives containing pyrazoline and evaluated them for antimicrobial activity. The compounds were tested for their antibacterial and antifungal activities, showing effectiveness against various pathogens (Shailesh, Pankaj, & Patel, 2012).
Substituent Effects and Expanded Activity
- Effects on Antibacterial Activity : Genin et al. (2000) prepared a series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents to expand the spectrum of activity to include Gram-negative organisms. The study investigated the effects of various substituents on the azole moieties in relation to antibacterial activity (Genin et al., 2000).
Novel Synthesis Approaches and Antitumor Activities
- Synthesis and Antitumor Activities : Penning et al. (1997) described the synthesis and evaluation of a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) in vitro and in vivo, identifying compounds with potent and selective COX-2 inhibitory activity (Penning et al., 1997).
Antioxidant and Antimicrobial Derivatives
- Biologically Active Derivatives : Pawar and Mulwad (2004) synthesized pyrazole, thiazolidinone, and azetidinone derivatives from chalcones of 4-hydroxycoumarin and evaluated their antibacterial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Pawar & Mulwad, 2004).
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-2-9-10(5-6)7-3-8-4-7/h2,5,7-8H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIFLZCGQQMQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-4-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



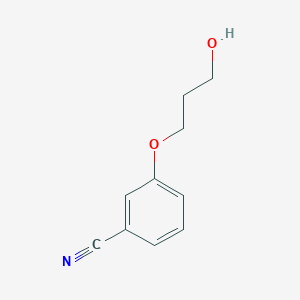
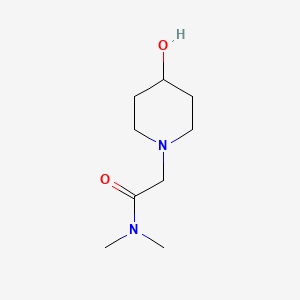
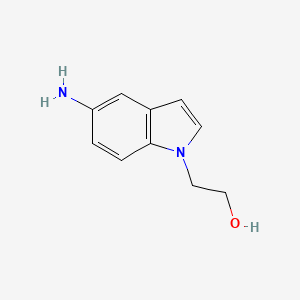
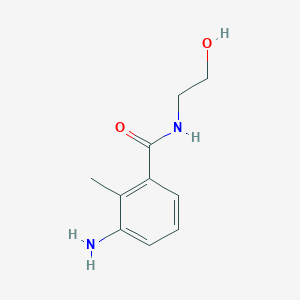
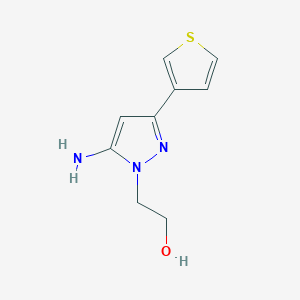
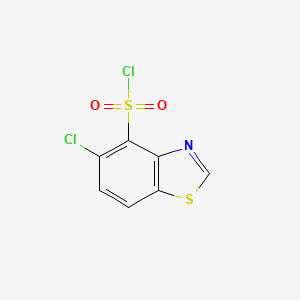
![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)
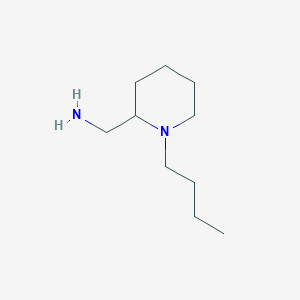
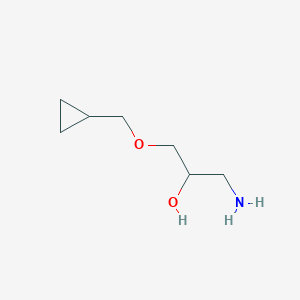
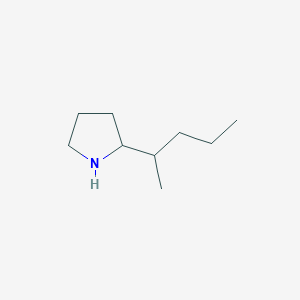
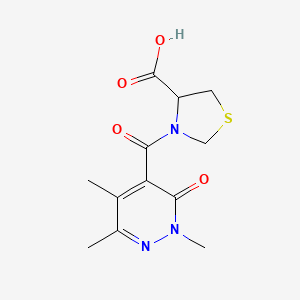
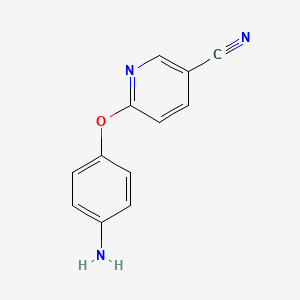
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)
